

analytical methods for 3-Amino-1-benzofuran-2-carbonitrile characterization

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Compound of Interest

Compound Name: 3-Amino-1-benzofuran-2-carbonitrile

Cat. No.: B1596981

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An In-Depth Guide to the Analytical Characterization of **3-Amino-1-benzofuran-2-carbonitrile**

Introduction: The Need for Rigorous Characterization

3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a benzofuran core, an amino group, and a nitrile moiety, makes it a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials.^[1] Given its role as a critical building block, ensuring the identity, purity, and structural integrity of this compound is paramount for the success of subsequent research and development activities.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the complete characterization of **3-Amino-1-benzofuran-2-carbonitrile**. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. The methodologies described herein are designed to form a self-validating system, providing a high degree of confidence in the analytical results.

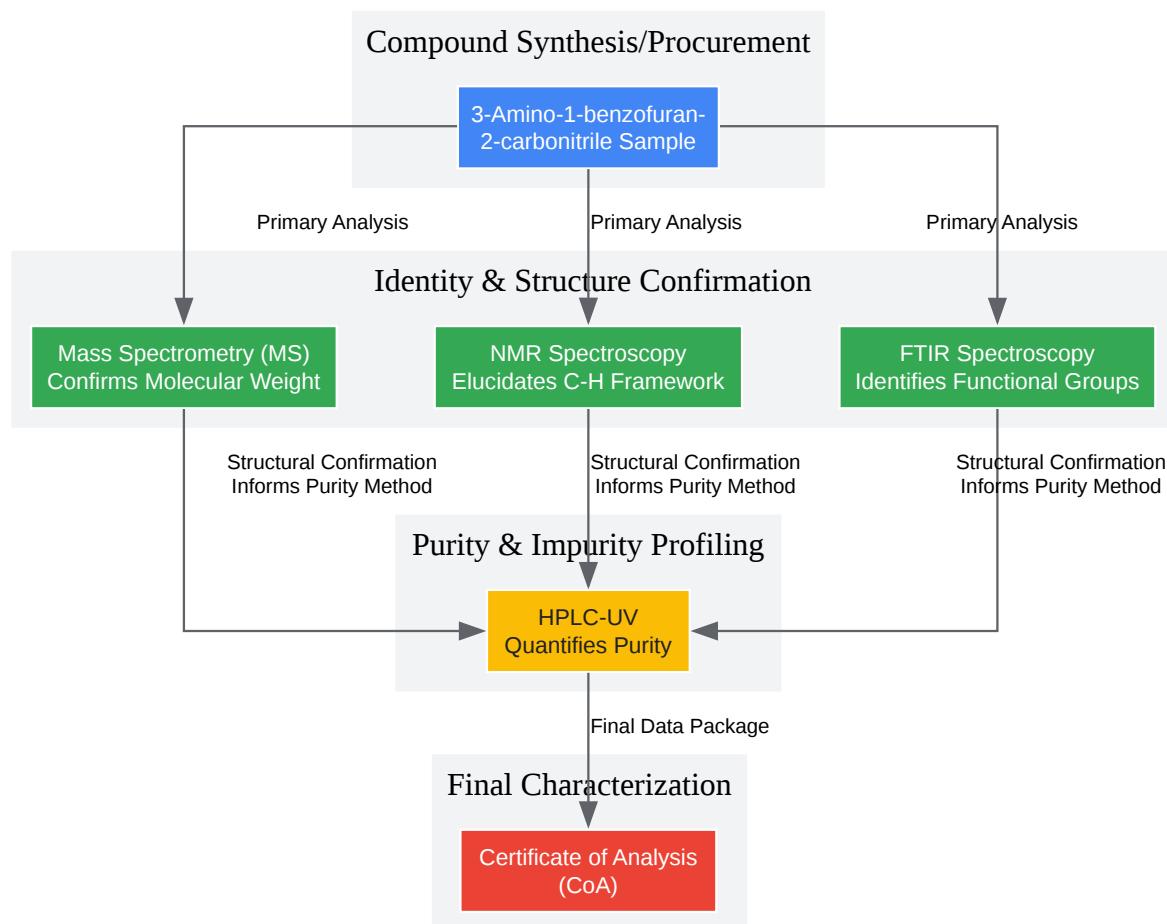
Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy. These parameters influence everything from solvent selection for spectroscopy to the design of chromatographic methods.

Property	Value	Source
Chemical Formula	C ₉ H ₆ N ₂ O	[2] [3] [4]
Molecular Weight	158.16 g/mol	[2] [3] [4]
Monoisotopic Mass	158.048012819 Da	[3] [5]
CAS Number	62208-67-7	[2] [3] [6]
IUPAC Name	3-amino-1-benzofuran-2-carbonitrile	[3]
SMILES	C1=CC=C2C(=C1)C(=C(O2)C#N)N	[2] [3]
Boiling Point	347.3 °C at 760 mmHg	[2]

A Holistic Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques to build a complete profile of the compound. The results from each method should be complementary, collectively confirming the molecule's identity, structure, and purity. The logical flow of this process is visualized below.

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Caption: Overall workflow for analytical characterization.

Part 1: Spectroscopic Structure Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic arrangement of an organic molecule. ^1H NMR provides information on the

number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR reveals the carbon skeleton. For **3-Amino-1-benzofuran-2-carbonitrile**, NMR confirms the integrity of the benzofuran ring system and the substitution pattern. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it effectively dissolves the compound and its polarity helps in observing labile protons like those of the amino group.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆.
- Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of sonication may be used if necessary.
- Instrument Setup:
 - Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.[\[1\]](#)
 - Acquire a ^1H spectrum first. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - Acquire a ^{13}C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , 1024 or more scans are typically required.
- Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ^1H spectrum to the residual DMSO peak at δ 2.50 ppm and the ^{13}C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

Expected Spectral Data:

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.20 - 7.80	Multiplet (m)	4H	Benzene ring protons
Amine Protons	~5.0 - 6.0	Broad Singlet (br s)	2H	-NH ₂
¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment		
Aromatic Carbons	110 - 155	Benzene ring carbons		
Furan Ring Carbons	90 - 160	C2, C3, C3a, C7a		
Nitrile Carbon	115 - 120	-C≡N		

Note: Predicted shifts are based on general principles of NMR for similar structures.[\[7\]](#)[\[8\]](#) Actual values must be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.[\[9\]](#) For this molecule, FTIR provides definitive evidence for the presence of the amine (-NH₂), nitrile (-C≡N), and the aromatic benzofuran system. The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity, requiring minimal sample preparation.

Protocol: FTIR-ATR Analysis

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to expected values.

Expected Characteristic IR Absorption Bands:

Functional Group	Vibration Type	Expected Wavenumber (cm^{-1})	Significance
Amine (-NH ₂)	N-H Stretch	3400 - 3200 (typically two bands)	Confirms the primary amine group
Nitrile (-C≡N)	C≡N Stretch	2260 - 2220	Strong, sharp peak confirming the nitrile
Aromatic Ring	C=C Stretch	1620 - 1450	Indicates the aromatic system
Aromatic C-H	C-H Stretch	3100 - 3000	Confirms aromatic C-H bonds ^[9]
Benzofuran Ether	C-O Stretch	1250 - 1050	Evidence for the furan ether linkage

Reference values are based on standard IR correlation tables and data from related benzofuran structures.^{[8][9][10]}

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion ($[\text{M}+\text{H}]^+$) with minimal fragmentation. A high-resolution mass

spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, can determine the mass with enough accuracy to confirm the molecular formula.

Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
- Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 Da).
- Data Interpretation: Identify the peak corresponding to the protonated molecule ($[M+H]^+$) and compare its measured m/z value to the theoretical value.

Expected Mass-to-Charge Ratios (m/z):

Adduct Ion	Theoretical m/z
$[M+H]^+$	159.05530
$[M+Na]^+$	181.03724
$[M+K]^+$	197.01118

Data derived from predicted values.[\[5\]](#)

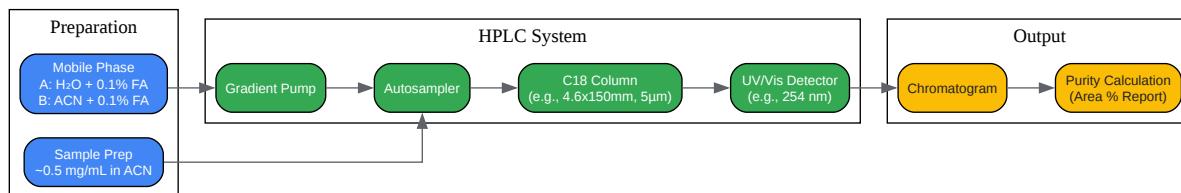
Part 2: Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is essential to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and intermediates.[\[11\]](#)[\[12\]](#) A reversed-phase method using a C18

column is the logical starting point, as it effectively separates compounds based on their hydrophobicity. The molecule contains chromophores (the benzofuran system) that absorb UV light, making UV detection a simple and robust choice. A gradient elution is often employed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time.



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Caption: A typical workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC Method

- System Preparation:
 - Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).
 - Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).
 - Rationale: Formic acid is a common mobile phase modifier that improves peak shape by keeping acidic and basic functional groups (like the amine) in a consistent protonation state.
 - Degas both mobile phases thoroughly before use.
- Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a 50:50 acetonitrile/water mixture at a concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18.1-22 min: 10% B (re-equilibration)
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity using the area percent method:
 - $$\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$$
 - The retention time of the main peak serves as an identifier for the compound under these specific conditions.

Conclusion

The comprehensive characterization of **3-Amino-1-benzofuran-2-carbonitrile** requires a multi-faceted analytical approach. By systematically applying NMR and FTIR for structural confirmation, Mass Spectrometry for molecular weight verification, and HPLC for purity quantification, researchers can establish a complete and reliable analytical profile. The protocols outlined in this guide provide a robust framework for ensuring the quality and integrity

of this important chemical building block, thereby supporting the advancement of drug discovery and materials science research.

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